molecular formula C13H10F3NO3 B1421305 Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate CAS No. 1187386-20-4

Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate

Cat. No. B1421305
M. Wt: 285.22 g/mol
InChI Key: LGZHBJCNZIYFCS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the quinoline, with the additional functional groups attached at specific positions on the ring .


Chemical Reactions Analysis

As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. The trifluoromethyl group could act as an electron-withdrawing group, affecting the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester could make it more polar, while the trifluoromethyl group could increase its stability .

Scientific Research Applications

Synthesis and Structural Studies

Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate, a derivative within the quinoline carboxylate family, has been the subject of various synthesis and structural analyses to explore its potential applications in scientific research. Studies have detailed the synthesis methodologies, revealing insights into the molecular and crystal structures of related compounds. For instance, thermal decarbonylation processes have been employed to produce methyl 3-(het)aroyl-4-oxo-1,4-dihydroquinoline-2-carboxylates, with spectral and X-ray diffraction studies indicating the absence of hydrogen bonds in the crystal structures of these compounds, suggesting potential for unique molecular interactions in concentrated solutions (Boteva et al., 2014). Similarly, the molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates have been established through X-ray structural analysis, providing foundational knowledge for further chemical investigations (Rudenko et al., 2013).

Anticancer Activity

Research into the anticancer potential of derivatives similar to methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate has shown promising results. For instance, the synthesis of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and their subsequent testing against the breast cancer MCF-7 cell line indicated significant anticancer activity, highlighting the therapeutic potential of these compounds in oncology (Gaber et al., 2021).

Antibacterial Properties

Studies have also explored the antibacterial applications of quinoline carboxylate derivatives, showing that substituted 4-oxoquinoline-3-carboxylic acids exhibit potent antibacterial activity against both gram-positive and gram-negative bacteria. This includes efficacy against challenging pathogens such as Pseudomonas aeruginosa, indicating the potential of these compounds as novel antibacterial agents (Miyamoto et al., 1990).

Potential in Imaging and Diagnostics

Furthermore, the synthesis of radiolabeled compounds, such as [77Br] 5,7-dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, suggests applications in the field of nuclear medicine, particularly for Single Photon Emission Computed Tomography (SPECT) studies aimed at investigating the N-methyl-D-aspartate receptor in the human brain. These developments underscore the versatility of quinoline carboxylates in contributing to advanced imaging techniques (Dumont & Slegers, 1996).

properties

IUPAC Name

methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-6-3-4-7(13(14,15)16)10-9(18)5-8(12(19)20-2)17-11(6)10/h3-5H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZHBJCNZIYFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C(F)(F)F)C(=O)C=C(N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674797
Record name Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate

CAS RN

1187386-20-4
Record name Methyl 1,4-dihydro-8-methyl-4-oxo-5-(trifluoromethyl)-2-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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